![molecular formula C11H13N3O B1307310 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine CAS No. 883547-44-2](/img/structure/B1307310.png)
1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine
Descripción general
Descripción
1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
The derivatives of 1,2,4-oxadiazole have been utilized in the field of catalysis. Substituted 1,2,3-triazoles and isoxazoles, related to the chemical structure of 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine, were synthesized and employed as ligands to prepare palladium(II) complexes. These complexes exhibited high-turnover-number catalysts for C-C cross-coupling reactions under Green Chemistry conditions, demonstrating the potential of oxadiazole derivatives in enhancing catalytic efficiency (Bumagin et al., 2018).
Structural Analysis
Oxadiazole derivatives have been a subject of interest in structural chemistry. The crystallographic studies of isomeric N-acetyl-dihydro-oxadiazoles provided insights into the preferred conformations of these compounds, offering valuable data for understanding their chemical behavior and properties (Carpenter et al., 2001).
Antimicrobial Activity
Some 1,2,4-oxadiazole derivatives have shown significant antimicrobial properties. A study synthesized and evaluated the antimicrobial activity of N-(1-(2-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethylidene)arylaniline derivatives against various strains of bacteria and fungi. Certain derivatives demonstrated superior activity, highlighting the therapeutic potential of oxadiazole derivatives in antimicrobial treatments (Desai & Vaja, 2018).
Corrosion Inhibition
Research has also explored the use of 1,2,4-oxadiazole derivatives in corrosion inhibition. Specific derivatives were synthesized and assessed for their ability to inhibit corrosion on mild steel surfaces in sulfuric acid. The study provided insights into the protective layer formation by these inhibitors and their potential application in protecting metal surfaces (Ammal et al., 2018).
Direcciones Futuras
The future directions in the research of 1,3,4-oxadiazole derivatives could involve further investigation of their potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, the synthesis of new medicinal substances to which microorganisms are sensitive is a promising direction .
Mecanismo De Acción
Target of Action
1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine is a derivative of 1,2,4-oxadiazole, which has been shown to exhibit a broad spectrum of biological activities oryzicola (Xoc), which are bacteria that cause serious diseases in rice .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been described as bioisosteres for amides and esters , suggesting that they might interact with their targets in a similar manner.
Biochemical Pathways
It’s known that similar compounds have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . These activities suggest that the compound may interfere with the biochemical pathways essential for the survival and reproduction of these organisms.
Pharmacokinetics
Similar compounds have been evaluated for their in vitro antibacterial activity and their minimum inhibitory concentration (mic) has been determined . This suggests that these compounds have sufficient bioavailability to exert their antibacterial effects.
Result of Action
Similar compounds have shown significant biological activity with a potency comparable to standard drugs . This suggests that the compound may have a significant molecular and cellular effect.
Action Environment
It’s known that the biological activities of similar compounds can be influenced by various factors, including the presence of other organisms, environmental conditions, and the specific characteristics of the target organisms .
Análisis Bioquímico
Biochemical Properties
1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxadiazole derivatives, including this compound, have been shown to exhibit significant antibacterial activity by inhibiting bacterial enzymes . Additionally, these compounds can interact with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific protein domains, leading to inhibition or modulation of their activity.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oxadiazole derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . These compounds can also affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, oxadiazole derivatives can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, these compounds can modulate gene expression by interacting with transcription factors or signaling molecules involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of oxadiazole derivatives can influence their long-term effects on cellular function . For example, the compound may exhibit initial potent activity, which may decrease over time due to degradation or metabolic transformation . Long-term studies in in vitro and in vivo settings have also indicated that prolonged exposure to oxadiazole derivatives can lead to adaptive cellular responses, such as changes in gene expression and metabolic adaptation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage . Threshold effects have also been reported, where a certain dosage level is required to achieve the desired therapeutic effect .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . For instance, the compound may undergo oxidation, reduction, or conjugation reactions catalyzed by metabolic enzymes, leading to the formation of metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, oxadiazole derivatives may be transported across cell membranes by active transport mechanisms or facilitated diffusion . Once inside the cell, the compound may bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, oxadiazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors to modulate gene expression . Additionally, the compound may accumulate in the cytoplasm or other organelles, influencing cellular processes such as metabolism and signaling .
Propiedades
IUPAC Name |
1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-4-3-5-9(6-7)10-13-11(8(2)12)15-14-10/h3-6,8H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKQDXMWEOAKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390315 | |
| Record name | 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883547-44-2 | |
| Record name | 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


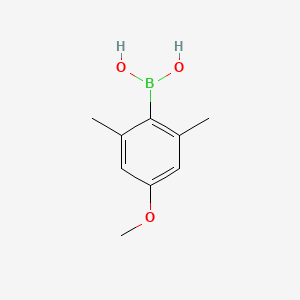

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)


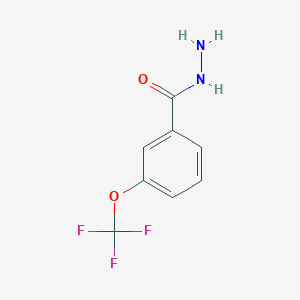
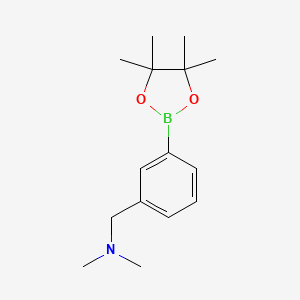
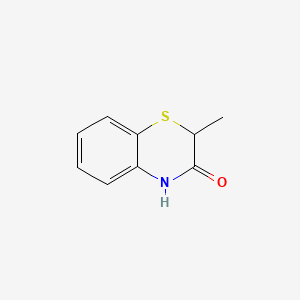
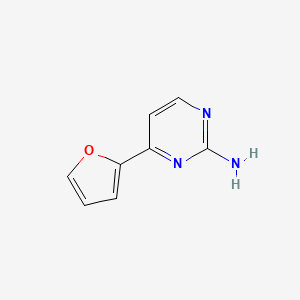
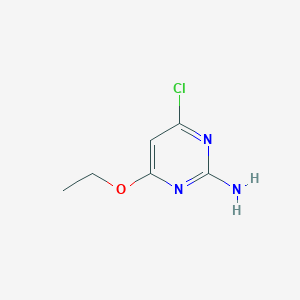
![5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307263.png)
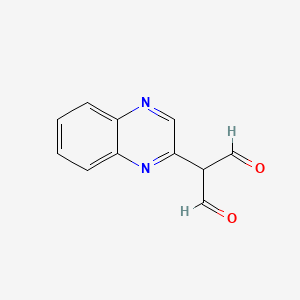
![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B1307269.png)

